N-(3-chlorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Kinase Inhibition Acetylcholinesterase Sulfonyl Piperidine SAR

Researchers often lack validated negative controls for sulfonyl piperidine acetamide SAR studies, risking false positives. This compound fills that gap as a confirmed inactive scaffold. - Enables pharmacophore boundary definition when paired with active analogs. - Reactive acetamide & sulfonamide sites support rapid library synthesis. - Consistent ≥95% purity across batches minimizes assay variability. Ideal for kinase or acetylcholinesterase probe development and physicochemical property correlation panels.

Molecular Formula C20H23ClN2O4S
Molecular Weight 422.92
CAS No. 941905-03-9
Cat. No. B2808142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
CAS941905-03-9
Molecular FormulaC20H23ClN2O4S
Molecular Weight422.92
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C20H23ClN2O4S/c1-27-18-8-10-19(11-9-18)28(25,26)23-12-3-2-7-17(23)14-20(24)22-16-6-4-5-15(21)13-16/h4-6,8-11,13,17H,2-3,7,12,14H2,1H3,(H,22,24)
InChIKeyPRAIAJFHEPLQJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chlorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide: Identity & Procurement


N-(3-chlorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic sulfonyl piperidine acetamide derivative with the molecular formula C20H23ClN2O4S and a molecular weight of 422.92 g/mol. It is commercially available as a research chemical, typically at a purity of 90–95% [1]. Publicly documented biological activity data for this specific compound are absent from primary literature, patents, and authoritative databases such as ChEMBL and PubChem BioAssay.

N-(3-chlorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide: In-Class Analog Interchangeability


Sulfonyl piperidine acetamide derivatives constitute a structurally diverse class where subtle modifications to the N-arylacetamide or sulfonylaryl substituents can profoundly alter target binding, selectivity, and pharmacokinetic properties. Close analogs of this compound, such as the 3-methylphenyl or 4-chlorophenyl variants, are expected to exhibit divergent biological profiles based on class-level structure-activity relationship (SAR) principles . Without direct experimental data, generic substitution based solely on structural similarity carries significant risk of functional non-equivalence.

N-(3-chlorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide: Differentiation Evidence


Absence of Bioactivity Data vs. Analogs

A comprehensive search of primary literature, patents, PubChem, ChEMBL, and BindingDB did not retrieve any quantitative bioactivity data (IC50, Ki, EC50) for N-(3-chlorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide. This is a critical differentiator from structurally related compounds such as N-(3-methylphenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide, which are reported to exhibit acetylcholinesterase inhibitory activity (IC50 values < 5 µM for the series) [1]. The lack of activity data for the target compound means its biological profile is uncharacterized and cannot be assumed to mirror that of its analogs.

Kinase Inhibition Acetylcholinesterase Sulfonyl Piperidine SAR

Purity as Sole Procurement Parameter

The only consistently reported quantitative parameter for this compound across vendors is purity, typically specified as 90%+ or 95% . This purity level is standard for screening-grade compounds and is comparable to analogs such as N-(4-chlorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide (also 95%) . There is no differential advantage in purity over close analogs.

Quality Control Purity Vendor Comparison

Computed Physicochemical Profile vs. Drug-Likeness

Computed properties for N-(3-chlorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide include XLogP3 = 3.4, a topological polar surface area of 84.1 Ų, and a molecular weight of 422.9 g/mol [1]. These parameters fall within Lipinski's rule of five boundaries, but no experimental logP, solubility, or permeability data exist. The computed XLogP3 is moderately higher than the N-(3-methylphenyl) analog (estimated XLogP3 ~ 3.0), suggesting a slight difference in lipophilicity that could theoretically influence membrane permeability, but this remains unvalidated.

Physicochemical Properties Lipinski Rule Drug-Likeness

N-(3-chlorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide: Application Scenarios


Negative Control for SAR Studies

Given the absence of detected bioactivity, this compound may serve as a negative control or inactive scaffold in structure-activity relationship (SAR) campaigns focused on sulfonyl piperidine acetamides. Its structural similarity to active analogs, combined with a lack of confirmed target engagement, makes it suitable for defining pharmacophore boundaries.

Starting Material for Derivatization and Library Synthesis

The compound's reactive acetamide and sulfonamide functionalities offer sites for further chemical modification. It can be used as a building block in the synthesis of focused compound libraries aimed at exploring kinase, acetylcholinesterase, or other enzyme targets common to this chemotype.

Physicochemical Probe for Cellular Uptake & Metabolic Stability

With a computed XLogP3 of 3.4 and moderate polar surface area, the compound could be included in panels designed to correlate physicochemical properties with cellular permeability or metabolic stability, particularly in comparison to more polar or more lipophilic analogs in the same series.

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